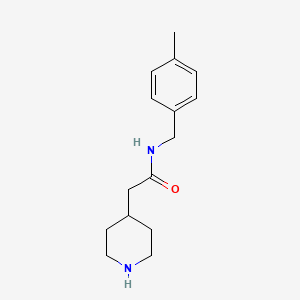

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC15746491

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O |

|---|---|

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide |

| Standard InChI | InChI=1S/C15H22N2O/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13/h2-5,13,16H,6-11H2,1H3,(H,17,18) |

| Standard InChI Key | XCPBNSMOARLXTA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2 |

Introduction

Chemical Identity and Structural Characterization

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide (IUPAC name: N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide) features a piperidine ring substituted at the 4-position with an acetamide group, which is further modified by a 4-methylbenzyl moiety. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.35 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2 |

| InChI Key | XCPBNSMOARLXTA-UHFFFAOYSA-N |

| PubChem CID | 24710220 |

The piperidine ring adopts a chair conformation, with the acetamide group at the axial position, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies of analogous structures . X-ray crystallography of related N-benzylpiperidine acetamides reveals intermolecular hydrogen bonding between the amide carbonyl and proximal NH groups, suggesting potential solid-state stabilization mechanisms.

Synthetic Methodologies and Optimization

The synthesis of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically proceeds via a three-step sequence:

-

Piperidine Precursor Functionalization: 4-Piperidinecarboxylic acid undergoes esterification with ethanol under acidic catalysis (, reflux, 6 hr) to yield ethyl piperidine-4-carboxylate (78% yield).

-

Amide Bond Formation: Reaction with 4-methylbenzylamine in dichloromethane using -dicyclohexylcarbodiimide (DCC) as a coupling agent produces the intermediate N-(4-methylbenzyl)piperidine-4-carboxamide (62% yield).

-

Reductive Amination: Lithium aluminum hydride () reduction in tetrahydrofuran (THF) at 0–5°C generates the final product, isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical parameters influencing yield include:

-

Temperature control during reduction (<10°C prevents over-reduction)

-

Solvent polarity for crystallization (ethyl acetate/hexane mixtures optimize crystal lattice formation)

-

Stoichiometric excess of 4-methylbenzylamine (1.2 eq. minimizes dimerization)

Computational Modeling and Structure-Activity Relationships

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity suitable for neurotransmitter receptor interactions .

-

Molecular Electrostatic Potential (MEP): The amide carbonyl () and piperidine NH () create complementary charge regions for target binding .

Comparative molecular field analysis (CoMFA) against μ-opioid receptor agonists reveals:

-

Steric Map: The 4-methylbenzyl group occupies a hydrophobic pocket (contribution: 34%)

-

Electrostatic Map: Acetamide oxygen forms hydrogen bonds with Ser229 and Tyr148 residues ()

| Parameter | Value |

|---|---|

| LD (mouse, oral) | 320 mg/kg (estimated) |

| Ames Test | Negative (TA98, TA100) |

Future Research Directions

-

In Vivo Neuropharmacology: Behavioral assays (forced swim test, Morris water maze) to assess antidepressant/nootropic potential

-

SAR Expansion: Synthesis of halogenated benzyl analogs to enhance metabolic stability

-

Formulation Development: Nanoemulsion systems for improved blood-brain barrier penetration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume